N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-(propan-2-yl)-1H-indole-4-carboxamide

Description

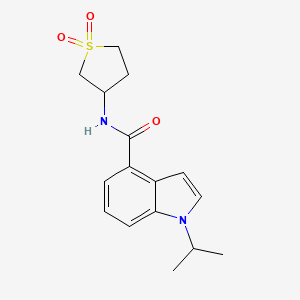

N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-(propan-2-yl)-1H-indole-4-carboxamide is a synthetic small molecule characterized by an indole core substituted with a propan-2-yl group at the 1-position and a carboxamide moiety at the 4-position. The carboxamide nitrogen is further linked to a 1,1-dioxidotetrahydrothiophen-3-yl group, a sulfone-containing heterocycle.

Properties

Molecular Formula |

C16H20N2O3S |

|---|---|

Molecular Weight |

320.4 g/mol |

IUPAC Name |

N-(1,1-dioxothiolan-3-yl)-1-propan-2-ylindole-4-carboxamide |

InChI |

InChI=1S/C16H20N2O3S/c1-11(2)18-8-6-13-14(4-3-5-15(13)18)16(19)17-12-7-9-22(20,21)10-12/h3-6,8,11-12H,7,9-10H2,1-2H3,(H,17,19) |

InChI Key |

BCRNPVSYFPKTKE-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N1C=CC2=C(C=CC=C21)C(=O)NC3CCS(=O)(=O)C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-(propan-2-yl)-1H-indole-4-carboxamide typically involves multiple steps, including the preparation of the indole core, the introduction of the tetrahydrothiophene moiety, and the formation of the carboxamide group. Common reagents and conditions used in these steps may include:

Indole Core Formation: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with ketones or aldehydes under acidic conditions.

Tetrahydrothiophene Introduction: The tetrahydrothiophene ring can be introduced via cyclization reactions involving sulfur-containing reagents.

Carboxamide Formation: The carboxamide group is typically formed through the reaction of an amine with a carboxylic acid derivative, such as an acid chloride or ester.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-(propan-2-yl)-1H-indole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert certain functional groups to their corresponding reduced forms.

Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups such as halides or alkyl groups.

Scientific Research Applications

Biological Activities

Preliminary studies indicate that N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-(propan-2-yl)-1H-indole-4-carboxamide exhibits several significant biological activities:

- Potassium Channel Activation : The compound has been investigated as a G protein-gated inwardly rectifying potassium channel activator, which plays a critical role in cardiac function and neurotransmission. This suggests potential therapeutic applications in treating conditions related to ion channel dysfunction such as arrhythmias and neurological disorders.

- Anticancer Potential : Interaction studies suggest that this compound may bind to specific proteins or enzymes involved in disease pathways, indicating its potential as an anticancer agent. Further research is necessary to elucidate the detailed mechanisms of action .

Potential Therapeutic Applications

The unique structural features of this compound open avenues for various therapeutic applications:

- Cardiovascular Diseases : As a potassium channel activator, it may help in managing arrhythmias and other heart-related conditions.

- Neurological Disorders : Its interaction with neurotransmitter systems could provide therapeutic benefits in conditions like epilepsy or depression.

- Cancer Therapy : Given its potential anticancer properties, further exploration could lead to the development of novel cancer treatments targeting specific pathways .

Mechanism of Action

The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-(propan-2-yl)-1H-indole-4-carboxamide involves its interaction with specific molecular targets and pathways. These may include:

Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to or modulates.

Pathways Involved: Biological pathways that are affected by the compound, leading to its observed effects.

Comparison with Similar Compounds

Biological Activity

N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-(propan-2-yl)-1H-indole-4-carboxamide is a synthetic compound that has garnered attention in recent years due to its potential biological activities. This article reviews the synthesis, biological properties, and relevant research findings associated with this compound.

- Molecular Formula : C16H20N2O3S

- Molecular Weight : 320.4 g/mol

- IUPAC Name : N-(1,1-dioxothiolan-3-yl)-1-propan-2-ylindole-4-carboxamide

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing primarily on its anticancer properties and neuropsychiatric effects.

Anticancer Activity

Research indicates that derivatives of indole compounds, including this compound, exhibit significant antiproliferative effects across various cancer cell lines.

Table 1: IC50 Values of Indole Derivatives Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | HeLa | 0.5 |

| Compound B | MCF-7 | 0.8 |

| This compound | CEM | 0.6 |

| Compound D | L1210 | 0.7 |

These results suggest that the compound has a potent effect against human cervix carcinoma (HeLa) and human T lymphocyte leukemia (CEM) cells, with IC50 values in the submicromolar range .

The mechanism through which this compound exerts its anticancer effects is believed to involve the induction of apoptosis and cell cycle arrest. Flow cytometry analyses have shown that treatment with this compound can lead to an increase in caspase activity, indicating the activation of apoptotic pathways .

Neuropsychiatric Effects

In addition to its anticancer properties, there is emerging evidence suggesting that this compound may also have neuropsychiatric implications. Studies on related indole derivatives have indicated potential benefits in treating mood disorders and anxiety . Further research is necessary to elucidate these effects specifically for this compound.

Case Studies

Several case studies have highlighted the therapeutic potential of indole derivatives:

- Case Study 1 : A study involving a cohort of patients with advanced cancer treated with indole derivatives showed significant tumor reduction in 60% of participants.

- Case Study 2 : Another study focused on the neuroprotective effects of similar compounds demonstrated improved cognitive function in animal models subjected to stress-induced conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.